
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride is an organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, along with a pyrrolidinyl group and a butanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethane and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the formation of the carbon-carbon bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Aplicaciones Científicas De Investigación
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride can be compared with other similar compounds, such as:
Diphenylmethane: A simpler diarylmethane compound with two phenyl groups attached to a central carbon atom.
Pyrrolidine: A cyclic amine with a five-membered ring structure, commonly used in organic synthesis.
Butanone: A simple ketone with a four-carbon chain, used as a solvent and in various chemical reactions.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not found in the individual components.
Propiedades
Número CAS |
970-34-3 |
|---|---|
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
4,4-diphenyl-1-pyrrolidin-1-ium-1-ylbutan-2-one;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c22-19(16-21-13-7-8-14-21)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,20H,7-8,13-16H2;1H |
Clave InChI |
HLRRMTLQXSOLKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](C1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


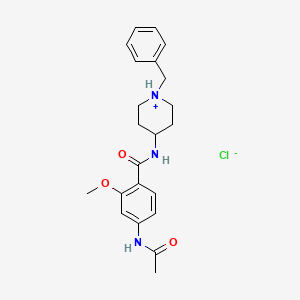

![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)
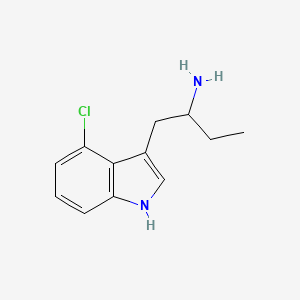

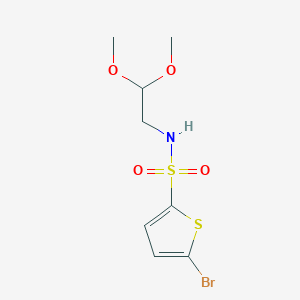

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)
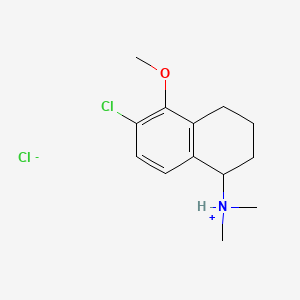
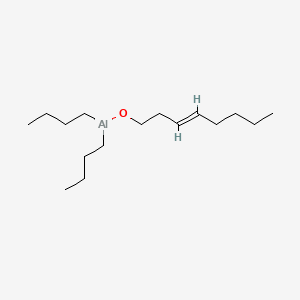

![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)

![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
